molecular formula C20H22N2O5 B2514102 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide CAS No. 922977-75-1

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2514102
CAS No.: 922977-75-1
M. Wt: 370.405
InChI Key: CJWKXKQMTDWPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Chemistry and Drug Delivery Systems

Polymers with Pharmacological Activity

The synthesis and polymerization of methacrylic derivatives, closely related to the chemical structure , have been explored for creating macromolecules that support pharmacological residues. These polymers aim to combine therapeutic actions by incorporating non-steroidal anti-inflammatory and analgesic metabolites, offering a novel approach to drug delivery systems (J. S. Román & A. Gallardo, 1992).

Organic Synthesis and Medicinal Chemistry

Synthesis of Pyrrolidin-2-ones

A study on the intramolecular cyclization of N-(2-alken-1-yl)amides mediated by Mn(III) explored the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones. This process provides a route to synthesizing biologically active amino acids, highlighting the compound's relevance in developing pharmaceuticals with pyrrolidine rings (R. Galeazzi, G. Mobbili, & M. Orena, 1996).

Catalytic Hydrogenation in Green Chemistry

Research into the green synthesis of related acetamide compounds for producing azo disperse dyes demonstrates the importance of catalytic hydrogenation. This method emphasizes sustainability and efficiency in industrial production processes (Zhang Qun-feng, 2008).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups in phenols, to produce intermediates for antimalarial drugs, showcases the compound's utility in synthesizing key pharmaceutical intermediates. This work also delves into the optimization of reaction conditions for improved yields and selectivity (Deepali B Magadum & G. Yadav, 2018).

Environmental Chemistry and Toxicology

Herbicide Metabolism and Toxicity

The comparative metabolism study of chloroacetamide herbicides in human and rat liver microsomes provides insights into the toxicological aspects of related compounds. Understanding the metabolic pathways can inform safer agricultural practices and human health risk assessments (S. Coleman et al., 2000).

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-15-6-8-16(9-7-15)27-13-19(23)21-14-5-10-18(26-2)17(12-14)22-11-3-4-20(22)24/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWKXKQMTDWPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.